Cas no 512809-87-9 (1-(2,6-Dichloro-benzyl)-4-phenyl-1H-pyrazole-3-carbaldehyde)
1-(2,6-Dichloro-benzyl)-4-phenyl-1H-pyrazole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-(2,6-Dichloro-benzyl)-4-phenyl-1H-pyrazole-3-carbaldehyde
- STK301697
- 512809-87-9
- 1-[(2,6-dichlorophenyl)methyl]-4-phenylpyrazole-3-carbaldehyde
- AKOS000307676
- AK-968/41170357
- 1-(2,6-dichlorobenzyl)-4-phenyl-1H-pyrazole-3-carbaldehyde
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- Inchi: 1S/C17H12Cl2N2O/c18-15-7-4-8-16(19)14(15)10-21-9-13(17(11-22)20-21)12-5-2-1-3-6-12/h1-9,11H,10H2
- InChI Key: ZCIJBEOPDPYEKF-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1CN1C=C(C2C=CC=CC=2)C(C=O)=N1)Cl
Computed Properties
- Exact Mass: 330.0326684Da
- Monoisotopic Mass: 330.0326684Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 34.9Ų
1-(2,6-Dichloro-benzyl)-4-phenyl-1H-pyrazole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM521390-1g |
1-(2,6-Dichlorobenzyl)-4-phenyl-1H-pyrazole-3-carbaldehyde |
512809-87-9 | 97% | 1g |
$160 | 2022-06-11 | |
| Chemenu | CM521390-5g |
1-(2,6-Dichlorobenzyl)-4-phenyl-1H-pyrazole-3-carbaldehyde |
512809-87-9 | 97% | 5g |
$480 | 2022-06-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626659-5g |
1-(2,6-Dichlorobenzyl)-4-phenyl-1H-pyrazole-3-carbaldehyde |
512809-87-9 | 98% | 5g |
¥6048.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626659-10g |
1-(2,6-Dichlorobenzyl)-4-phenyl-1H-pyrazole-3-carbaldehyde |
512809-87-9 | 98% | 10g |
¥11848.00 | 2024-05-10 |
1-(2,6-Dichloro-benzyl)-4-phenyl-1H-pyrazole-3-carbaldehyde Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1-(2,6-Dichloro-benzyl)-4-phenyl-1H-pyrazole-3-carbaldehyde
Professional Introduction to 1-(2,6-Dichloro-benzyl)-4-phenyl-1H-pyrazole-3-carbaldehyde (CAS No. 512809-87-9)
1-(2,6-Dichloro-benzyl)-4-phenyl-1H-pyrazole-3-carbaldehyde is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, with the CAS number 512809-87-9, is characterized by its unique structural framework, which includes a pyrazole core substituted with a 2,6-dichloro-benzyl group and a phenyl group at the 4-position. The presence of these specific substituents imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The pyrazole moiety is a heterocyclic aromatic compound that has been extensively studied for its pharmacological properties. Pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The introduction of electron-withdrawing groups such as chlorine atoms in the benzyl ring enhances the reactivity and binding affinity of the molecule, making it an attractive scaffold for drug design.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole derivatives. The compound 1-(2,6-Dichloro-benzyl)-4-phenyl-1H-pyrazole-3-carbaldehyde has emerged as a promising candidate in this regard. Its structural features suggest potential applications in the development of small-molecule inhibitors targeting various disease pathways. For instance, studies have indicated that this compound may interfere with key enzymatic processes involved in cancer progression, making it a candidate for further exploration in oncology research.
The aldehyde functional group at the 3-position of the pyrazole ring provides a reactive site for further chemical modifications. This allows for the facile synthesis of more complex derivatives through condensation reactions with various nucleophiles. Such modifications can be tailored to enhance specific biological activities or to improve pharmacokinetic properties, such as solubility and metabolic stability. The versatility of this compound as a synthetic intermediate makes it particularly valuable in drug discovery programs.
Recent advancements in computational chemistry have also highlighted the potential of 1-(2,6-Dichloro-benzyl)-4-phenyl-1H-pyrazole-3-carbaldehyde as a lead compound for structure-based drug design. Molecular modeling studies have demonstrated that this molecule can effectively bind to target proteins through multiple interactions, including hydrogen bonding and hydrophobic interactions. These insights have guided the optimization of its structure to improve binding affinity and selectivity.
The synthesis of 1-(2,6-Dichloro-benzyl)-4-phenyl-1H-pyrazole-3-carbaldehyde involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the pyrazole core, followed by functionalization at the designated positions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the desired substituents with high efficiency.
In conclusion, 1-(2,6-Dichloro-benzyl)-4-phenyl-1H-pyrazole-3-carbaldehyde represents a significant advancement in the field of medicinal chemistry. Its unique structural features and reactivity make it a versatile intermediate for the synthesis of novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, particularly in the development of targeted therapies for cancer and other chronic diseases. As our understanding of its pharmacological properties grows, so too does its potential to contribute to future medical breakthroughs.
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